molecular formula C15H16N2O2S2 B2525815 N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207029-81-9

N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Numéro de catalogue B2525815
Numéro CAS: 1207029-81-9
Poids moléculaire: 320.43
Clé InChI: JHWGBJRGRBFZAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic molecule that likely exhibits interesting chemical and biological properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into related heterocyclic compounds and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves the reaction of different esters with appropriate amines. For instance, the synthesis of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides involves the reaction of corresponding phenoxazine and acridan ethyl or methyl esters with amines . Similarly, the synthesis of N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates is achieved through the reaction of 2-cyclohexenyl isothiocyanate with organomagnesium compounds, amines, and thiophenols . These methods suggest that the synthesis of N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide could potentially involve similar cyclization reactions and the use of appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and can be elucidated using techniques such as NMR spectroscopy. The papers describe the use of 1D and 2D-NMR spectra to determine the configuration of synthesized compounds . This technique would likely be essential in analyzing the molecular structure of N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide to confirm its stereochemistry and structural integrity.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be influenced by their functional groups and the presence of multiple reactive centers. The papers do not provide specific reactions for the compound , but they do discuss the dual inhibition of cyclooxygenase and 5-lipoxygenase pathways by related compounds . This suggests that N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide may also participate in biological pathways and could potentially exhibit pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers do not provide specific data on the physical and chemical properties of the compound , they do report on the in vivo anti-inflammatory activity and analgesic effects of similar compounds . These properties are indicative of the compound's potential bioactivity and relevance in pharmaceutical research.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activity

Compounds with structures related to "N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide" have been explored for their medicinal properties, including antiallergy, antimicrobial, and anti-inflammatory activities. For instance, derivatives of isoxazolylthiazol oxamic acid demonstrated potent antianaphylactic activity in rats, indicating potential as orally active agents for preventing anaphylaxis (Chiarino et al., 1991). These findings suggest that structurally similar compounds might possess significant therapeutic benefits in treating allergies and inflammatory conditions.

Propriétés

IUPAC Name

N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(16-13-10-8-20-9-11(10)17-19-13)15(5-1-2-6-15)12-4-3-7-21-12/h3-4,7H,1-2,5-6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGBJRGRBFZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=C4CSCC4=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.